molecular formula C10H22BNO B14263203 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- CAS No. 136368-20-2

2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)-

Cat. No.: B14263203
CAS No.: 136368-20-2
M. Wt: 183.10 g/mol
InChI Key: MOLVWVFTGNTHFW-UHFFFAOYSA-N
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Description

2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is a heterocyclic compound containing boron, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- typically involves the reaction of boronic acids with amines and carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxazaborine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic esters or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding borohydride or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products Formed:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Borohydrides or other reduced derivatives.

    Substitution: Various substituted oxazaborine derivatives depending on the reagents used.

Scientific Research Applications

2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- involves its interaction with molecular targets through its boron, nitrogen, and oxygen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and properties. The compound may also participate in catalytic cycles, facilitating chemical transformations.

Comparison with Similar Compounds

  • 2H-1,3,2-Oxazaborine, tetrahydro-4,6-dimethyl-2-(2-methylpropyl)-
  • 2H-1,3,2-Oxazaborine, tetrahydro-4,4,6-trimethyl-2-(2-methylpropyl)-

Uniqueness: 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions. The presence of the trimethyl and 2-methylpropyl groups can affect the compound’s steric and electronic properties, distinguishing it from other similar oxazaborine derivatives.

Properties

CAS No.

136368-20-2

Molecular Formula

C10H22BNO

Molecular Weight

183.10 g/mol

IUPAC Name

4,6,6-trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane

InChI

InChI=1S/C10H22BNO/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9,12H,6-7H2,1-5H3

InChI Key

MOLVWVFTGNTHFW-UHFFFAOYSA-N

Canonical SMILES

B1(NC(CC(O1)(C)C)C)CC(C)C

Origin of Product

United States

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